Losartan Carboxaldehyde

Descripción

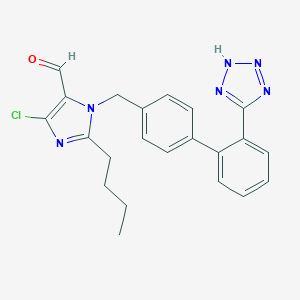

Structure

3D Structure

Propiedades

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZSMTSTFMNWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150855 | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114798-36-6 | |

| Record name | Losartan carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOSARTAN CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Losartan Carboxaldehyde chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan Carboxaldehyde, also known as EXP3179, is a crucial intermediate in the metabolic pathway of the widely prescribed antihypertensive drug, Losartan. While not the primary active metabolite responsible for angiotensin II receptor blockade, Losartan Carboxaldehyde exhibits its own distinct pharmacological activities, including anti-inflammatory and anti-aggregatory properties. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and analytical methodologies related to Losartan Carboxaldehyde, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Chemical Structure and Identifiers

Losartan Carboxaldehyde is structurally characterized by a substituted imidazole ring linked to a biphenyl-tetrazole moiety. The key functional group that distinguishes it from its parent compound, Losartan, is the carboxaldehyde group at the 5-position of the imidazole ring.

| Identifier | Value |

| IUPAC Name | 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde[1] |

| CAS Number | 114798-36-6[2][3][4][5] |

| Molecular Formula | C₂₂H₂₁ClN₆O[2][3][4][6][7] |

| SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl |

| InChI | InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)[1][3] |

| InChIKey | FQZSMTSTFMNWQF-UHFFFAOYSA-N[1][3] |

| Synonyms | DuP-167, E3179, EXP3179[2][3][4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Losartan Carboxaldehyde.

| Property | Value |

| Molecular Weight | 420.9 g/mol [1][2][3] |

| Appearance | Yellow Solid[8] |

| Solubility | Soluble in Ethanol (≤30 mg/ml), DMSO (30 mg/ml), and Dimethylformamide (30 mg/ml).[2][3] |

| Melting Point | 153-155 ºC[9] |

Biological Activity and Signaling Pathways

Losartan Carboxaldehyde is an intermediate aldehyde metabolite of the angiotensin II type 1 receptor antagonist, losartan.[8] It is formed in the liver from losartan by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[3][10] Unlike the primary active metabolite, EXP-3174, Losartan Carboxaldehyde does not significantly block angiotensin receptors.[8][2] Instead, it exhibits unique biological activities:

-

Inhibition of COX-2 Expression: It has been shown to inhibit the expression of endothelial cyclooxygenase (COX)-2, which contributes to its anti-inflammatory actions.[8][2]

-

Anti-inflammatory and Anti-aggregatory Effects: At a concentration of 1 μM, it can block the upregulation of ICAM-1 mRNA and the COX-dependent generation of thromboxane A₂ and prostaglandin F₂α.[8][2] It also inhibits platelet aggregation induced by arachidonic acid.[3]

-

PPARγ Agonism: Losartan Carboxaldehyde acts as a partial agonist of the peroxisome proliferator-activated receptor γ (PPARγ) with an EC₅₀ of 17.1 μM.[8][3] This activity may contribute to insulin-sensitizing effects.

Below is a diagram illustrating the metabolic pathway of Losartan.

Caption: Metabolic conversion of Losartan to its metabolites.

Experimental Protocols

Synthesis of Losartan Carboxaldehyde from Losartan

This protocol describes the oxidation of the hydroxymethyl group of Losartan to the corresponding aldehyde, Losartan Carboxaldehyde.

Materials:

-

Losartan

-

Manganese Dioxide (MnO₂)

-

Chloroform (CHCl₃)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

A mixture of Losartan (10 g, 0.024 mol) and an excess of MnO₂ (50 g) in 200 mL of CHCl₃ is prepared.

-

The mixture is stirred at room temperature for 10 hours.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is filtered to remove the MnO₂.

-

The filtrate, containing Losartan Carboxaldehyde, is collected and the solvent is evaporated to yield the product.

Synthesis of EXP-3174 from Losartan Carboxaldehyde

This section outlines four different methods for the oxidation of Losartan Carboxaldehyde to its active carboxylic acid metabolite, EXP-3174.[11]

Procedure A: Sodium Hydroxide

-

A mixture of Losartan 5-carboxaldehyde (4.5 g, 0.011 mol) and NaOH (2.25 g, 0.056 mol) in 100 mL of water is stirred for 15 minutes.[9]

Procedure B: Hydrogen Peroxide and Potassium Hydroxide

-

To a stirring solution of aqueous KOH 50% (3.2 mL, 28.4 mmol) and Losartan 5-carboxaldehyde (3 g, 7.1 mmol) in methanol (25 mL) at 65 ºC, add hydrogen peroxide (30%, 5.7 mL, 56.8 mmol) dropwise.

-

The mixture is stirred for 20 minutes.

-

After completion, the reaction is cooled and acidified with concentrated HCl to obtain the 5-carboxylate derivative.[11]

Procedure C: Oxone

-

A mixture of Losartan 5-carboxaldehyde (1.5 g, 3.6 mmol) and oxone (potassium peroxymonosulfate) (0.55 g, 3.6 mmol) is dissolved in 10 mL of DMF.

-

The reaction mixture is stirred for 5 hours.[11]

Procedure D: Palladium on Carbon, Sodium Borohydride, and Potassium Hydroxide

-

A catalytic amount of Pd/C is added to 10 mL of H₂O.

-

0.6 mmol of NaBH₄ is slowly added to this suspension, followed by 1 g (18 mmol) of KOH.

-

Then, 2.5 g (5.9 mmol) of Losartan 5-carboxaldehyde is added to the suspension.

-

The reaction mixture is stirred overnight under the air at room temperature for 10 hours.[11]

The following diagram illustrates a general workflow for the synthesis and purification of EXP-3174 from Losartan Carboxaldehyde.

Caption: Synthesis and purification of EXP-3174.

Analytical Method: LC-MS/MS for Losartan and its Metabolites

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous quantification of Losartan and its metabolites, including the carboxylic acid, in human plasma.[12][13] While a specific protocol for the carboxaldehyde is not detailed, a similar approach would be applicable.

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 500 µL of human plasma, add an appropriate internal standard (e.g., Irbesartan).

-

Condition an Oasis HLB SPE cartridge with methanol followed by HPLC-grade water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with HPLC-grade water, followed by 5% methanol in water.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[12]

Instrumentation and Conditions:

-

Liquid Chromatograph: An HPLC system capable of gradient elution.

-

Column: A C₁₈ column is commonly used.[13]

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and 0.1% v/v formic acid (e.g., 85:15, v/v).[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.

-

Mass Transitions: The specific mass transition for Losartan Carboxaldehyde would need to be determined, similar to how it has been for Losartan (m/z 423.1 to 207.2) and its carboxylic acid metabolite (m/z 437.1 to 235.2).[13]

The following diagram outlines the analytical workflow.

Caption: Workflow for LC-MS/MS analysis.

References

- 1. Losartan carboxaldehyde | C22H21ClN6O | CID 9802264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Losartan Carboxaldehyde - CAS - 114798-36-6 | Axios Research [axios-research.com]

- 6. Losartan Carboxaldehyde-d3 | C22H21ClN6O | CID 45038506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Losartan Carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Losartan Carboxaldehyde | 114798-36-6 [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Losartan Carboxaldehyde (CAS No. 114798-36-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan Carboxaldehyde, with CAS number 114798-36-6, is a pivotal chemical entity in the pharmacology and chemistry of Losartan, a widely prescribed angiotensin II receptor antagonist. This document provides a comprehensive technical overview of Losartan Carboxaldehyde, covering its chemical identity, physicochemical properties, and its significant roles as a primary active metabolite of Losartan and a key synthetic intermediate. Detailed experimental protocols for its synthesis and subsequent conversion are presented, alongside its biological activities and its status as a recognized impurity in Losartan drug products. This guide is intended to serve as a critical resource for professionals engaged in drug metabolism studies, process chemistry, and quality control in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

Losartan Carboxaldehyde, also known by synonyms such as DuP-167, E3179, and EXP3179, is a well-characterized organic compound.[1][2] It is officially recognized as Losartan EP Impurity K and Losartan USP Related Compound C.[3][4]

| Property | Value | References |

| CAS Number | 114798-36-6 | [1][2] |

| Chemical Name | 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde | [1] |

| Molecular Formula | C₂₂H₂₁ClN₆O | [1][2] |

| Molecular Weight | 420.9 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | >71°C (decomposition) | [5] |

| Purity | ≥95% | [1][5] |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| UV max (λmax) | 249, 273 nm | [1] |

| Storage | Recommended long-term storage at 4°C. The compound is hygroscopic and should be stored under an inert atmosphere. Short-term storage at room temperature is acceptable. | [1][5] |

Role in Metabolism and Biological Activity

Losartan Carboxaldehyde is a significant active metabolite of Losartan.[1] The conversion from Losartan is mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4 in the liver.[1][6] This aldehyde is an intermediate in the metabolic pathway that leads to the formation of EXP-3174 (Losartan Carboxylic Acid), which is 10 to 40 times more potent as an angiotensin II receptor antagonist than the parent drug, Losartan.[7][8]

While it is a metabolic intermediate, Losartan Carboxaldehyde exhibits its own distinct biological activities, independent of angiotensin receptor blockade.[9][10]

| Biological Activity | Description | Concentration | References |

| Anti-platelet Aggregation | Inhibits platelet aggregation induced by arachidonic acid in isolated human platelet-rich plasma. | 10 pM | [1] |

| PPARγ Agonism | Acts as an agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ). | EC₅₀ = 17.1 µM | [1] |

| Adipocyte Differentiation | Increases lipid accumulation in 3T3-L1 adipocytes, a marker of differentiation. | 10 µM | [1] |

| Anti-inflammatory Action | Inhibits LPS-induced increases in COX-2 mRNA expression and prostaglandin F₂α levels in human umbilical vein endothelial cells (HUVECs). | 10 µM | [1][9] |

| NADPH Oxidase Inhibition | Decreases superoxide production by NADPH oxidase (NOX) in isolated human peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner. | [1] |

Metabolic Pathway of Losartan

The following diagram illustrates the metabolic conversion of Losartan to its active metabolites.

Synthesis and Experimental Protocols

Losartan Carboxaldehyde is a key intermediate in the synthesis of EXP-3174 and can be synthesized from Losartan. It is also a known degradation product of Losartan under oxidative stress conditions.[11][12]

Synthesis of Losartan Carboxaldehyde from Losartan

A common method for the synthesis of Losartan Carboxaldehyde involves the oxidation of the primary alcohol group of Losartan.

Experimental Protocol:

-

Reactants: Dissolve 317g (0.75 mol) of Losartan in 1000 mL of N,N-dimethylformamide (DMF).[13]

-

Oxidizing Agent: Add 418.5g of Pyridinium dichromate (PDC) to the solution in portions, with stirring.[13]

-

Temperature Control: Maintain the reaction temperature so that it does not exceed 50°C.[13]

-

Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., 6 hours) under alkaline conditions until completion.[13]

-

Yield: This process has been reported to yield Losartan Carboxaldehyde at approximately 94%.[13]

Conversion of Losartan Carboxaldehyde to EXP-3174 (Losartan Carboxylic Acid)

Several methods have been developed for the oxidation of Losartan Carboxaldehyde to its corresponding carboxylic acid, EXP-3174.[7]

Protocol A: Oxidation using Hydrogen Peroxide and KOH

-

Reaction Setup: Add 30% hydrogen peroxide (5.7 mL, 56.8 mmol) dropwise to a stirring solution of 50% aqueous potassium hydroxide (KOH) (3.2 mL, 28.4 mmol) and Losartan Carboxaldehyde (3 g, 7.1 mmol) in methanol (25 mL) at 65°C.[7]

-

Reaction Time: Stir the mixture for 20 minutes.[7]

-

Work-up: After the reaction is complete, cool the mixture and acidify it with concentrated HCl to precipitate the product.[7]

Protocol B: Oxidation using Oxone

-

Reaction Setup: Dissolve a mixture of Losartan Carboxaldehyde (1.5 g, 3.6 mmol) and Oxone (potassium peroxymonosulfate) (0.55 g, 3.6 mmol) in 10 mL of DMF.[7]

-

Reaction Time: Stir the reaction mixture for 5 hours.[7]

-

Work-up: Further purification steps are required to isolate the product.

Protocol C: Oxidation using Pd/C, NaBH₄, and KOH

-

Catalyst Preparation: Add a catalytic amount of Palladium on carbon (Pd/C) to 10 mL of H₂O. Slowly add NaBH₄ (0.6 mmol) to this suspension, followed by KOH (1 g, 18 mmol).[7]

-

Reaction: Add Losartan Carboxaldehyde (2.5 g, 5.9 mmol) to the suspension and stir the reaction mixture overnight (for 10 hours) under air at room temperature.[7]

-

Monitoring: Control the completion of the reaction using thin-layer chromatography (TLC).[7]

-

Work-up: Neutralize the reaction mixture with 0.1 M HCl solution. Extract the resulting mixture three times with 10 mL of ethyl acetate. Combine the organic layers and evaporate the solvent.[7]

Analytical Profile and Impurity Status

Losartan Carboxaldehyde is a known impurity and degradation product of Losartan.[11][14] Its presence in Losartan drug substance and product is monitored through stability-indicating HPLC methods. Forced degradation studies show that Losartan is susceptible to oxidative stress, which can lead to the formation of the aldehyde.[12][15] LC-MS/MS is a key technique for the identification and characterization of this and other related substances.[11][12]

Logical Relationship in Drug Development

The diagram below outlines the relationship between Losartan, its aldehyde metabolite/impurity, and its more active carboxylic acid metabolite within the context of drug development and quality control.

Conclusion

Losartan Carboxaldehyde (CAS 114798-36-6) is a molecule of significant interest in pharmaceutical science. It is not only a crucial intermediate in the metabolic activation of Losartan but also possesses intrinsic biological activities that may contribute to the overall therapeutic profile of the parent drug. Furthermore, its role as a process-related impurity and degradation product necessitates robust analytical methods for its control in pharmaceutical formulations. The synthetic routes and analytical data compiled in this guide provide a foundational resource for researchers and developers working with Losartan and related compounds.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Losartan Carboxaldehyde | LGC Standards [lgcstandards.com]

- 4. Losartan EP Impurity K | 114798-36-6 | SynZeal [synzeal.com]

- 5. usbio.net [usbio.net]

- 6. Human Metabolome Database: Showing metabocard for E-3179 (HMDB0013846) [hmdb.ca]

- 7. asianpubs.org [asianpubs.org]

- 8. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Losartan Carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 14. Losartan Impurities | 114798-26-4 Certified Reference Substance [alfaomegapharma.com]

- 15. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of Losartan to Losartan Carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic conversion of the angiotensin II receptor antagonist, losartan, to its intermediate metabolite, losartan carboxaldehyde (EXP3179). It covers the core biochemical pathway, the enzymes responsible, quantitative kinetic data, and detailed experimental protocols for studying this biotransformation.

Overview of Losartan Metabolism

Losartan is an orally administered antihypertensive drug that undergoes significant first-pass metabolism in the liver.[1] This biotransformation is critical as it leads to the formation of metabolites with distinct pharmacological activities. The primary metabolic pathway is a two-step oxidation of the 5-hydroxymethyl group on the imidazole ring.[1] The first step, and the focus of this guide, is the conversion of losartan to an aldehyde intermediate, losartan carboxaldehyde (also known as EXP3179 or E3179).[2] This intermediate is then rapidly oxidized to the pharmacologically potent carboxylic acid metabolite, E-3174, which is responsible for most of losartan's therapeutic effects.[3]

The Core Metabolic Pathway: Oxidation to Losartan Carboxaldehyde

The conversion of losartan to losartan carboxaldehyde is an oxidative reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[2] This reaction is the initial and rate-limiting step in the formation of the principal active metabolite, E-3174. The aldehyde, EXP3179, is a transient but crucial intermediate in this pathway.[2] While most of the metabolic flux continues towards the formation of E-3174, EXP3179 itself possesses unique biological activities independent of angiotensin II receptor blockade.

The overall oxidative pathway is as follows:

Key Enzymes in Losartan Carboxaldehyde Formation

In vitro and in vivo studies have identified two primary cytochrome P450 isoforms responsible for the oxidation of losartan to its aldehyde and subsequent carboxylic acid forms: CYP2C9 and CYP3A4 .[1][4]

-

CYP2C9: This is the major enzyme involved in losartan metabolism at therapeutic plasma concentrations.[1][4] Its efficiency is significantly affected by genetic polymorphisms. The CYP2C92 and CYP2C93 alleles, for example, are associated with reduced enzyme activity, leading to decreased formation of the metabolites and higher plasma concentrations of the parent drug.[5]

-

CYP3A4: This isoform plays a more significant role in losartan metabolism at higher, supra-therapeutic concentrations.[4] While it contributes to the overall clearance, its role is considered secondary to CYP2C9 under normal dosing regimens.[4]

The involvement of these specific isoforms has been confirmed through studies using selective chemical inhibitors. Sulfaphenazole, a potent CYP2C9 inhibitor, effectively blocks metabolite formation at low losartan concentrations, while ketoconazole or triacetyloleandomycin, both CYP3A4 inhibitors, show significant inhibition only at higher substrate concentrations.[4][5]

Quantitative Data and Enzyme Kinetics

The enzymatic conversion of losartan to its metabolites follows Michaelis-Menten kinetics. However, the available literature predominantly reports the kinetic parameters for the overall conversion of losartan to the final carboxylic acid metabolite (E-3174), as this is the stable, pharmacologically active end-product. The transient nature of the losartan carboxaldehyde intermediate makes the determination of specific kinetic constants for its formation challenging. The data presented below represents the complete, two-step oxidative process.

Table 1: Enzyme Kinetic Parameters for Losartan Oxidation (to E-3174) in Human Liver Microsomes (HLM) and Recombinant Systems

| Enzyme/System | Genotype | Km (µM) | Vmax (pmol/min/mg or pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) | Reference |

|---|---|---|---|---|---|

| Recombinant CYP2C9 | CYP2C9.1 (Wild-Type) | 1.3 ± 0.3 | 4.8 ± 0.2 | 3.7 | [5] |

| Recombinant CYP2C9 | CYP2C9.2 | 1.8 ± 0.6 | 1.9 ± 0.2 | 1.1 | [5] |

| Recombinant CYP2C9 | CYP2C9.3 | 4.0 ± 1.1 | 0.7 ± 0.1 | 0.2 | [5] |

| Human Liver Microsomes | Pooled | ~1 - 5 | Not specified | Not specified |[4] |

Note: Data represents the overall conversion to E-3174. The difference between CYP2C9 variants is primarily explained by a lower Vmax.[5]

Experimental Protocols

Investigating the metabolism of losartan to losartan carboxaldehyde involves in vitro assays coupled with sensitive analytical techniques.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a typical experiment to determine the rate of losartan metabolism and identify the contributing CYP isoforms.

Objective: To measure the formation of losartan carboxaldehyde and losartan carboxylic acid from losartan in the presence of human liver microsomes (HLM) and to assess the impact of selective CYP inhibitors.

Materials:

-

Losartan potassium salt

-

Human Liver Microsomes (pooled or from genotyped donors)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Selective inhibitors: Sulfaphenazole (for CYP2C9), Ketoconazole (for CYP3A4)

-

Acetonitrile (ACN), HPLC-grade

-

Internal Standard (IS) solution (e.g., Candesartan or Irbesartan)

-

Microcentrifuge tubes, water bath, centrifuge

Protocol:

-

Preparation: Pre-warm a water bath to 37°C. Prepare stock solutions of losartan and inhibitors in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer

-

Human Liver Microsomes (e.g., final concentration of 0.2-0.5 mg/mL)

-

Losartan (at various concentrations, e.g., 0.5 µM to 50 µM, to determine kinetics)

-

For inhibition studies, pre-incubate the microsomes with either sulfaphenazole (~1 µM) or ketoconazole (~1 µM) for 5-10 minutes at 37°C before adding losartan.[5]

-

-

Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system.

-

Incubation: Incubate the reaction for a predetermined time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

-

Sample Processing: Vortex the tube vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of losartan and its metabolites.

Table 2: Representative LC-MS/MS Parameters for Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | C18 (e.g., Luna HST C18, 3x50 mm, 2.5 µm) | [6] |

| Mobile Phase | Isocratic or Gradient mix of Acetonitrile/Methanol and Water with 0.1% Formic Acid | [6] |

| Flow Rate | 0.25 - 1.0 mL/min | [6] |

| Injection Volume | 5 - 15 µL | [6] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| MRM Transition (Losartan) | m/z 423.1 → 207.2 | |

| MRM Transition (Losartan Carboxaldehyde) | m/z 421.0 → 127.0 (as [M-H]⁻) or requires specific tuning | |

| MRM Transition (Losartan Carboxylic Acid) | m/z 437.1 → 235.2 | |

| MRM Transition (IS - Irbesartan) | m/z 429.2 → 206.9 |

| Source/Desolvation Temp. | 120°C / 350°C |[6] |

Note: The MRM transition for losartan carboxaldehyde is less commonly reported. The reference provided used negative ionization mode for losartan, which is atypical but demonstrates a possible transition. Optimal parameters must be determined empirically.

Conclusion

The metabolism of losartan to losartan carboxaldehyde is the initial, rate-limiting step in the formation of its primary active metabolite, E-3174. This conversion is predominantly mediated by the polymorphic enzyme CYP2C9, with contributions from CYP3A4. Understanding the kinetics and enzymatic basis of this pathway is crucial for predicting drug-drug interactions, interpreting pharmacokinetic variability due to genetic factors, and ensuring therapeutic efficacy. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers investigating the biotransformation of losartan and other xenobiotics.

References

- 1. benchchem.com [benchchem.com]

- 2. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Role of CYP2C9 polymorphism in losartan oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Unconventional Path: Losartan Carboxaldehyde's Anti-Inflammatory Action Through COX-2 Inhibition

An In-depth Technical Guide on the Angiotensin II Receptor-Independent Mechanism

Executive Summary

Losartan, a widely prescribed angiotensin II type 1 (AT1) receptor antagonist for hypertension, harbors a lesser-known but significant anti-inflammatory activity mediated by its intermediate metabolite, Losartan Carboxaldehyde (EXP3179).[1][2][3][4][5] This technical guide delves into the molecular mechanism by which Losartan Carboxaldehyde exerts its anti-inflammatory effects, focusing on its inhibitory action on cyclooxygenase-2 (COX-2). Unlike its parent drug, Losartan, and its primary active metabolite, EXP3174, the effects of Losartan Carboxaldehyde on the inflammatory cascade are independent of AT1 receptor blockade.[3][4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further investigation into this non-canonical mechanism of action.

Mechanism of Action: Inhibition of COX-2 Expression

Losartan Carboxaldehyde's primary anti-inflammatory mechanism involves the suppression of COX-2 expression at the transcriptional level.[1][2] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and angiotensin II (Ang II), cellular signaling cascades are activated, leading to the upregulation of COX-2 mRNA.[1][2] Losartan Carboxaldehyde intervenes in this process, effectively abolishing the induced transcription of COX-2.[1][2] This inhibitory action prevents the subsequent synthesis of pro-inflammatory prostaglandins, key mediators of inflammation, pain, and fever.

The signaling pathway, as elucidated by in vitro studies, demonstrates that Losartan Carboxaldehyde's effect is not a result of direct enzymatic inhibition of COX-2, but rather a disruption of the upstream signaling events that lead to its gene expression. This is a crucial distinction from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of Losartan Carboxaldehyde on COX-2 and related inflammatory markers.

| In Vitro Effects of Losartan Carboxaldehyde on COX-2 Expression and Prostaglandin Synthesis | |

| Parameter | Observation |

| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) |

| Stimuli | Lipopolysaccharide (LPS) or Angiotensin II (Ang II) |

| Losartan Carboxaldehyde Concentration | 10 µM[6] or 10⁻⁷ mol/L[1][2] |

| Effect on COX-2 mRNA | Abolished LPS- and Ang II-induced increases in COX-2 mRNA expression.[1][2][6] |

| Effect on Prostaglandin F2α (PGF2α) | Significantly reduced LPS- or Ang II-induced increases in PGF2α levels in the supernatant.[1][2][6] |

| Effect on Thromboxane A2 (TXA2) | Blocked COX-dependent generation of TXA2.[7] |

| Effect on ICAM-1 mRNA | Blocked the upregulation of ICAM-1 mRNA.[7] |

| In Vivo Effects of Losartan Administration (Leading to EXP3179 Formation) | |

| Study Population | Patients with essential hypertension |

| Intervention | Single oral dose of 100 mg Losartan |

| Peak Serum Concentration of EXP3179 | Approximately 10⁻⁷ mol/L, peaking between 3 to 4 hours.[1][2] |

| Effect on Platelet Aggregation | Significant reduction in platelet aggregation in vivo (-35 ± 4%, P<0.001 vs. control).[1][2] |

| Effect on Serum PGF2α | Significant reduction in PGF2α serum concentration.[2] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature, enabling replication and further investigation.

Cell Culture and Stimulation

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., Endothelial Cell Growth Medium) supplemented with fetal bovine serum and growth factors, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Stimulation Protocol:

-

Seed HUVECs in culture plates and grow to near confluence.

-

Pre-incubate the cells with Losartan Carboxaldehyde (e.g., 10⁻⁷ mol/L) for a specified period (e.g., 30 minutes).

-

Induce inflammation by adding a stimulus such as Angiotensin II (e.g., 10⁻⁷ mol/L) or Lipopolysaccharide (LPS) (e.g., 100 µg/mL).[2]

-

Incubate for a duration relevant to the endpoint being measured (e.g., 30 minutes for mRNA analysis).[8]

-

COX-2 mRNA Expression Analysis (RT-PCR)

The following workflow outlines the steps for quantifying COX-2 mRNA levels.

-

RNA Isolation: Total RNA is extracted from the treated HUVECs using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.

-

Real-Time PCR: Quantitative PCR is performed using a thermal cycler with a reaction mixture containing cDNA, specific primers for COX-2 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).[2] The relative expression of COX-2 mRNA is calculated using the comparative Ct method.

Prostaglandin F2α Measurement (GC-MS/LC-MS)

-

Sample Collection: The supernatant from the cell cultures is collected after the stimulation period.

-

Sample Preparation: Prostaglandins are extracted from the supernatant using solid-phase extraction columns. The extracted compounds are then derivatized to increase their volatility for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: The prepared samples are injected into a GC-MS or LC-MS system.[1][2] The compounds are separated based on their retention times and identified by their mass spectra. Quantification is achieved by comparing the peak areas of the analyte to those of a known internal standard.

Conclusion and Future Directions

The evidence strongly indicates that Losartan Carboxaldehyde possesses significant anti-inflammatory properties that are mediated through the inhibition of COX-2 expression, independent of the AT1 receptor. This mechanism is distinct from its parent compound, Losartan, and its primary active metabolite, EXP3174. The ability of Losartan Carboxaldehyde to suppress pro-inflammatory gene expression at concentrations observed in patients treated with Losartan suggests that this effect may contribute to the overall clinical benefits of the drug beyond blood pressure control.

Future research should focus on further elucidating the precise upstream signaling targets of Losartan Carboxaldehyde within the NF-κB and AP-1 pathways. Investigating the potential for developing derivatives of Losartan Carboxaldehyde that retain this anti-inflammatory activity without the antihypertensive effects of AT1 receptor blockade could open new avenues for the development of novel anti-inflammatory therapies. Furthermore, exploring the clinical relevance of this mechanism in inflammatory conditions beyond cardiovascular disease is a promising area for future investigation.

References

- 1. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. ahajournals.org [ahajournals.org]

The Aldehyde Metabolite of Losartan: A Technical Whitepaper on its PPARγ Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Losartan, a widely prescribed angiotensin II type 1 receptor (AT1R) blocker, undergoes hepatic metabolism to produce several active metabolites. Among these, the carboxaldehyde intermediate, known as EXP3179 or Losartan Carboxaldehyde, has emerged as a molecule of significant interest due to its distinct pharmacological profile. Independent of its negligible AT1R blocking activity, EXP3179 functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This activity is thought to contribute to the beneficial metabolic effects observed in patients treated with losartan, including a reduced incidence of new-onset diabetes.[1] This technical guide provides a comprehensive overview of the PPARγ agonist activity of Losartan Carboxaldehyde, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

The discovery that certain angiotensin receptor blockers (ARBs) can modulate PPARγ activity has opened new avenues for understanding their pleiotropic effects beyond blood pressure control.[1] PPARγ is a nuclear hormone receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1] Full agonists of PPARγ, such as the thiazolidinedione class of drugs, are potent insulin sensitizers but are associated with side effects.[1] Partial PPARγ agonists, like Losartan Carboxaldehyde, offer a potentially more favorable therapeutic profile by modulating receptor activity to a lesser degree. This document synthesizes the current scientific understanding of the interaction between Losartan Carboxaldehyde and PPARγ.

Quantitative Analysis of PPARγ Agonist Activity

The activity of Losartan Carboxaldehyde as a PPARγ agonist has been quantified in several key studies. The following table summarizes the pertinent data, providing a clear comparison with the parent compound, losartan, its primary antihypertensive metabolite, EXP3174, and the full PPARγ agonist, pioglitazone.

| Compound | Parameter | Value | Cell Line | Assay Type | Reference |

| Losartan Carboxaldehyde (EXP3179) | EC50 | 17.1 µM | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][2][3] |

| Max. Induction (vs. vehicle) | 7.1 ± 1-fold (at 100 µM) | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3][4][5] | |

| Max. Activation (vs. pioglitazone) | 51% | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3] | |

| Losartan | EC50 | >50 µM | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3] |

| EXP3174 | PPARγ Activation | No induction | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3] |

| Pioglitazone | EC50 | 0.88 µmol/L | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3] |

Experimental Protocols

The characterization of Losartan Carboxaldehyde's PPARγ activity has relied on well-established in vitro experimental models. The detailed methodologies for these key experiments are outlined below.

PPARγ Ligand-Binding Domain (LBD) Activation Assay

This assay is designed to measure the direct activation of the PPARγ ligand-binding domain by a test compound.

-

Cell Line: COS-7 cells are commonly used for their high transfection efficiency.[3]

-

Plasmids:

-

An expression vector for a chimeric protein consisting of the Gal4 DNA-binding domain fused to the human PPARγ ligand-binding domain (pGal4-hPPARγDEF).[5]

-

A reporter plasmid containing a luciferase gene under the control of a Gal4-dependent promoter (pGal5-Tk-pGL3).[5]

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[5]

-

-

Procedure:

-

COS-7 cells are transiently co-transfected with the pGal4-hPPARγDEF, pGal5-Tk-pGL3, and Renilla luciferase plasmids.

-

Following transfection, cells are treated with varying concentrations of Losartan Carboxaldehyde, a positive control (e.g., pioglitazone), a negative control (e.g., vehicle), and other relevant compounds (e.g., losartan, EXP3174).

-

After a 24-hour incubation period, cell lysates are prepared.[5]

-

Firefly and Renilla luciferase activities are measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

-

Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated cells. The EC50 value, the concentration at which 50% of the maximal response is achieved, is determined from the dose-response curve.

3T3-L1 Adipocyte Differentiation Assay

This cell-based functional assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a process critically dependent on PPARγ activation.

-

Cell Line: 3T3-L1 preadipocytes.

-

Procedure:

-

3T3-L1 cells are cultured to confluence.

-

Differentiation is induced by treating the cells with a standard differentiation cocktail, which may include insulin, dexamethasone, and isobutylmethylxanthine (IBMX), in the presence or absence of the test compounds (Losartan Carboxaldehyde, losartan, EXP3174, pioglitazone). Some protocols may omit IBMX.[5]

-

The culture medium containing the test compounds is replenished every 2-3 days.

-

After a period of 7-10 days, the extent of adipocyte differentiation is assessed.[5]

-

-

Quantification:

-

Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O.[5] The stained lipid droplets can be observed microscopically, and the dye can be extracted and quantified spectrophotometrically.

-

Gene Expression Analysis: The expression of PPARγ target genes, such as adipose protein 2 (aP2/FABP4), is measured using quantitative real-time PCR (qRT-PCR) to confirm adipogenic differentiation at the molecular level.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Figure 1: Metabolic conversion of Losartan and subsequent PPARγ activation by Losartan Carboxaldehyde (EXP3179).

Figure 2: Experimental workflow for the PPARγ Ligand-Binding Domain (LBD) Luciferase Reporter Assay.

References

Methodological & Application

Application Note: Determination of Losartan Carboxaldehyde in Pharmaceutical Matrices

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analytical method for the quantitative determination of Losartan Carboxaldehyde (EXP-3179), a key intermediate and potential impurity in Losartan drug substances and products.

Introduction

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. During its synthesis and metabolism, as well as under stress conditions, various related substances can be formed. Losartan Carboxaldehyde (systematic name: 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carbaldehyde) is a critical intermediate in the metabolic oxidation of Losartan to its active carboxylic acid metabolite (EXP-3174).[1][2] It is also a potential degradation product formed under oxidative stress.[3][4][5] Therefore, a reliable analytical method for the determination of Losartan Carboxaldehyde is crucial for quality control and stability studies of Losartan.

This application note describes a sensitive and specific stability-indicating HPLC/UPLC method for the determination of Losartan Carboxaldehyde.

Analytical Method

A gradient High-Performance Liquid Chromatography (HPLC) method with UV detection is presented for the simultaneous determination of Losartan and its related impurities, including Losartan Carboxaldehyde. This method is based on principles outlined in various studies for the analysis of Losartan and its degradation products.[6][7]

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector is suitable for this analysis.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0 min: 80% A, 20% B10 min: 40% A, 60% B11 min: 80% A, 20% B16 min: 80% A, 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 µL |

| Diluent | Methanol |

Preparation of Solutions

2.2.1. Standard Stock Solution Prepare individual stock solutions of Losartan Potassium and Losartan Carboxaldehyde by accurately weighing and dissolving the reference standards in methanol to achieve a concentration of 1.0 mg/mL.

2.2.2. Working Standard Solution Prepare a mixed working standard solution by diluting the stock solutions with methanol to obtain a final concentration suitable for the analysis (e.g., 0.5 mg/mL of Losartan Potassium and appropriate concentrations of Losartan Carboxaldehyde).

2.2.3. Sample Preparation (for Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 50 mg of Losartan Potassium and transfer it to a 100 mL volumetric flask.[6]

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[6]

-

Allow the solution to cool to room temperature and dilute to volume with methanol.[6]

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Method Validation Summary

The following table summarizes typical validation parameters for a similar HPLC method for Losartan and its impurities. These values provide an indication of the expected method performance.

Table 2: Summary of Quantitative Data

| Parameter | Losartan | Losartan Carboxaldehyde (Impurity) |

| Linearity Range | 2.0 - 400 ng/mL (LC-MS/MS)[8] | Expected to be in a similar ng/mL range |

| Limit of Detection (LOD) | 7.0 ng/mL (HPLC)[2] | Typically in the low ng/mL range |

| Limit of Quantitation (LOQ) | 21.1 ng/mL (HPLC)[2] | Typically in the mid-to-high ng/mL range |

| Accuracy (% Recovery) | 97.00 - 103.00%[6] | Expected to be within 95 - 105% |

| Precision (%RSD) | < 2.00%[6] | Expected to be < 5% |

Note: The quantitative data for Losartan Carboxaldehyde is inferred from typical performance of related substance methods, as specific validation data for this impurity is not always detailed separately in the literature.

Experimental Protocols

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The relative standard deviation (RSD) for the peak areas of Losartan and Losartan Carboxaldehyde should be not more than 2.0%. The resolution between Losartan and any adjacent peaks should be not less than 1.5.

Analysis Procedure

-

Inject the diluent (methanol) as a blank to ensure no interfering peaks are present.

-

Inject the working standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Identify the peaks of Losartan and Losartan Carboxaldehyde in the sample chromatogram by comparing the retention times with those of the standards.

Calculation

The amount of Losartan Carboxaldehyde in the sample can be calculated using the following formula:

Caption: Workflow for the determination of Losartan Carboxaldehyde.

Losartan Oxidation Pathway

Caption: Metabolic and degradation pathway of Losartan to its aldehyde and acid forms.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Quantification of Losartan and its Active Metabolite, Losartan Carboxylic Acid, in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the simultaneous quantification of the antihypertensive drug Losartan and its primary active metabolite, Losartan Carboxylic Acid (also known as EXP3174), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Sample preparation is achieved through a straightforward protein precipitation or solid-phase extraction (SPE) protocol, providing clean extracts and minimizing matrix effects. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, allowing for a rapid analysis time. This method is highly suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, offering excellent accuracy, precision, and a wide dynamic range.

Introduction

Losartan is an orally administered angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1] Following oral administration, Losartan is rapidly absorbed and undergoes significant first-pass metabolism, with approximately 14% being converted to its pharmacologically more potent active metabolite, Losartan Carboxylic Acid (EXP3174).[2][3][4] This metabolite is 10- to 40-fold more potent than the parent drug.[2][4] The primary metabolic pathway involves the oxidation of the C5-hydroxymethyl group on the imidazole ring of Losartan, a reaction catalyzed mainly by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[2][3][5] Given the significant pharmacological activity of both the parent drug and its metabolite, a reliable and sensitive analytical method for their simultaneous quantification in biological matrices is essential for pharmacokinetic and clinical studies. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and speed.[1]

Metabolic Pathway of Losartan

The metabolic conversion of Losartan to its active form is a critical step in its mechanism of action. The following diagram illustrates this biotransformation process.

Experimental Protocols

Materials and Reagents

-

Losartan potassium reference standard

-

Losartan Carboxylic Acid (EXP3174) reference standard

-

Internal Standard (IS), e.g., Irbesartan or Candesartan

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Losartan, Losartan Carboxylic Acid, and the internal standard in methanol at a concentration of 1 mg/mL.[6]

-

Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.[6]

-

Calibration Standards and QCs: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.[6] A typical calibration curve might range from 0.5 to 2500 ng/mL.[6][7]

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation [6]

-

To a 300 µL aliquot of plasma sample, add the internal standard.

-

Add 340 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 3000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject an aliquot of the filtered supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) [6][8]

-

To a 200 µL aliquot of plasma, add 25 µL of the internal standard working solution.[8]

-

Add 200 µL of 0.5% formic acid in water and vortex.[8]

-

Condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.[6][8]

-

Load the plasma mixture onto the conditioned cartridge.[6][8]

-

Elute the analytes with 1.0 mL of methanol or 0.5% ammonia in methanol.[6][8]

-

Evaporate the eluate to dryness under a stream of nitrogen at 45°C.[6][8]

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[6]

LC-MS/MS Conditions

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.0 mm, 5 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in water[6] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |

| Flow Rate | 0.25 - 1.0 mL/min[7][8] |

| Injection Volume | 2-5 µL[6] |

| Column Temperature | 30-40°C[6][7] |

| Run Time | Approximately 2.5 - 4 minutes[6] |

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Losartan | 423.1 | 207.2[6][8] |

| Losartan Carboxylic Acid | 437.1 | 235.2[6][8] |

| Irbesartan (IS) | 429.2 | 206.9[6][8] |

Experimental Workflow

The following diagram provides a visual representation of the analytical workflow for the quantification of Losartan and its metabolite in plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Losartan and Losartan Carboxylic Acid based on published data.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |

| Losartan | 0.5 - 2500[7] | 0.5[7] | >0.999[7] |

| Losartan Carboxylic Acid | 0.5 - 2500[7] | 0.5[7] | >0.999[7] |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Losartan | Low | < 15 | < 15 | 85-115 |

| Medium | < 15 | < 15 | 85-115 | |

| High | < 15 | < 15 | 85-115 | |

| Losartan Carboxylic Acid | Low | < 15 | < 15 | 85-115 |

| Medium | < 15 | < 15 | 85-115 | |

| High | < 15 | < 15 | 85-115 |

Note: The precision and accuracy values are typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the simultaneous quantification of Losartan and its active metabolite, Losartan Carboxylic Acid, in human plasma. The method demonstrates excellent performance in terms of linearity, sensitivity, precision, and accuracy, making it well-suited for a variety of clinical and research applications. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, with SPE generally providing cleaner extracts.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. thaiscience.info [thaiscience.info]

- 8. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Losartan Carboxaldehyde from Losartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Losartan Carboxaldehyde (EXP-3179), a key metabolite and synthetic intermediate of Losartan.[1][2][3] The synthesis involves the selective oxidation of the primary alcohol group of Losartan. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[4] In vivo, Losartan is metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to its active carboxylic acid metabolite, EXP-3174.[5][6] This metabolic conversion proceeds through an intermediate aldehyde, Losartan Carboxaldehyde (EXP-3179).[1][4] Losartan Carboxaldehyde itself exhibits pharmacological activities, including anti-inflammatory and anti-aggregatory effects.[1][7] Therefore, a reliable method for its synthesis is crucial for further pharmacological studies and as a reference standard in drug metabolism and impurity profiling.[8]

The protocol described herein details the oxidation of Losartan to Losartan Carboxaldehyde using pyridinium dichromate (PDC) as the oxidizing agent.

Chemical Reaction

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Losartan Carboxaldehyde

| Property | Value | Reference |

| Molecular Formula | C22H21ClN6O | [2][9] |

| Molecular Weight | 420.89 g/mol | [2][9][10] |

| Appearance | White solid | [1] |

| Melting Point | 153-155 °C | [1] |

| ¹H NMR (DMSO-d6) | 9.67 (s, 1H), 7.69 (d, 1H, J = 8 Hz), 7.65 (t, 1H, J = 8 Hz), 7.56 (t, 1H, J = 8 Hz), 7.52 (d, 1H, J = 8 Hz), 7.11 (d, 2H, J = 8.5 Hz), 7.04 (d, 2H, J = 8.5 Hz), 5.55 (s, 2H), 2.62 (t, 2H, J = 7Hz), 1.8-1.1 (m, 4H), 0.85 (t, 3H, J = 7Hz) | [1] |

| Mass Spectrum (m/z) | 419 (M+, 5%) | [1] |

Table 2: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| Losartan | Pharmaceutical Grade | Commercially Available |

| Pyridinium Dichromate (PDC) | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Deionized Water | ||

| Anhydrous Sodium Sulfate | ||

| Silica Gel (for column chromatography) | 230-400 mesh |

Experimental Protocol

Synthesis of Losartan Carboxaldehyde

This protocol is adapted from a literature procedure utilizing pyridinium dichromate (PDC) as the oxidizing agent.[9]

1. Reaction Setup:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Losartan (0.75 mol).

- Dissolve the Losartan in anhydrous N,N-Dimethylformamide (DMF) (1000 mL).

- Begin stirring the solution at room temperature.

2. Oxidation:

- In portions, carefully add pyridinium dichromate (PDC) (418.5 g) to the stirring solution.

- Caution: The addition of PDC can be exothermic. Monitor the temperature of the reaction mixture and ensure it does not exceed 50°C. Use a water bath for cooling if necessary.

- Continue stirring the reaction mixture at room temperature for 6 hours.

3. Reaction Monitoring:

- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the Losartan spot and the appearance of a new, less polar spot corresponding to the aldehyde indicates the reaction is proceeding.

4. Work-up:

- Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing deionized water (2000 mL).

- Extract the aqueous layer with ethyl acetate (3 x 500 mL).

- Combine the organic layers.

- Wash the combined organic layers with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).

- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent.

5. Purification:

- Concentrate the filtrate under reduced pressure to obtain the crude product.

- The crude Losartan Carboxaldehyde can be purified by flash column chromatography on silica gel.[11]

- Elute the column with a gradient of ethyl acetate in hexane.

- Collect the fractions containing the desired product (monitor by TLC).

- Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified Losartan Carboxaldehyde as a white solid.

6. Characterization:

- Determine the yield of the purified product. A reported yield for a similar reaction is 94%.[9]

- Characterize the final product by ¹H NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Visualization of the Experimental Workflow

References

- 1. asianpubs.org [asianpubs.org]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. asianpubs.org [asianpubs.org]

- 5. ClinPGx [clinpgx.org]

- 6. CYP2C9 genetic variants and losartan oxidation in a Turkish population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. Losartan Carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. Losartan carboxaldehyde | C22H21ClN6O | CID 9802264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]

Application Notes: Losartan Carboxaldehyde as a Reference Standard

Introduction

Losartan Carboxaldehyde, a primary metabolite of the angiotensin II receptor antagonist Losartan, is a critical reference standard for the accurate identification and quantification of impurities in Losartan drug substances and formulated products.[1][2] As a process impurity and degradation product, its monitoring is essential for ensuring the quality, safety, and efficacy of Losartan potassium. These application notes provide detailed protocols for the use of Losartan Carboxaldehyde as a reference standard in analytical testing.

Chemical Profile

Losartan Carboxaldehyde is the intermediate aldehyde metabolite formed during the oxidation of Losartan to its active carboxylic acid metabolite, EXP3174.[3] It is also designated as Losartan EP Impurity K and Losartan USP Related Compound C.[1]

| Property | Value | Reference |

| Chemical Name | 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | [1] |

| Synonyms | EXP-3179, DuP 167 | [1] |

| CAS Number | 114798-36-6 | [1][4] |

| Molecular Formula | C₂₂H₂₁ClN₆O | [1][3][4] |

| Molecular Weight | 420.89 g/mol | [1][3][4] |

| Appearance | Yellow Solid | |

| Purity (Typical) | >98% (HPLC) | [4][5] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |

| Storage | Long-term: 4°C, Short-term: Room Temperature. Protect from light and moisture. | [1] |

| UV-Vis (λmax) | 249, 273 nm | [3] |

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Losartan Action

Losartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the Angiotensin II Type 1 (AT1) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by Losartan.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of Losartan Carboxaldehyde for use in HPLC and LC-MS/MS analysis.

Materials:

-

Losartan Carboxaldehyde Reference Standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Volumetric flasks (Class A)

-

Analytical balance

Procedure:

-

Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of Losartan Carboxaldehyde Reference Standard.

-

Transfer the weighed standard to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with methanol and mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the analysis. For example, to prepare a 10 µg/mL working standard, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

-

Protocol 2: HPLC Method for Impurity Profiling of Losartan

This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Losartan Carboxaldehyde in Losartan drug substance.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 32 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

System Suitability:

-

Inject the working standard solution six times.

-

The relative standard deviation (RSD) of the peak area for Losartan Carboxaldehyde should be not more than 2.0%.

-

The tailing factor for the Losartan Carboxaldehyde peak should be not more than 1.5.

Quantification: The amount of Losartan Carboxaldehyde in the sample is calculated using the peak area response from the chromatograms of the standard and sample solutions.

Protocol 3: LC-MS/MS Method for Trace Level Quantification

This protocol is designed for the sensitive and selective quantification of Losartan Carboxaldehyde in plasma or other biological matrices, suitable for pharmacokinetic studies.

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 0.5 mL of plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole with ESI source |

| Ionization Mode | Positive |

| MRM Transition | Precursor Ion (m/z) |

| 421.2 |

Data Presentation

The following table summarizes typical performance characteristics for the validated HPLC method.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 10 µg/mL |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is recommended to perform a full method validation according to ICH guidelines before routine use.

References

Application Notes and Protocols for Studying the Effects of Losartan Carboxaldehyde (EXP3179)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losartan, an angiotensin II type 1 (AT1) receptor blocker, is primarily metabolized in the liver to its active carboxylic acid form, EXP3174, which is responsible for most of its antihypertensive effects. However, an intermediate metabolite, Losartan Carboxaldehyde (also known as EXP3179), has been identified to possess significant biological activities independent of AT1 receptor blockade.[1][2] These activities include anti-inflammatory, anti-aggregatory, and cytoprotective effects, making EXP3179 a molecule of interest for therapeutic applications beyond hypertension.

This document provides detailed experimental protocols for studying the multifaceted effects of Losartan Carboxaldehyde. The protocols outlined below cover methods to investigate its impact on key signaling pathways and cellular processes, including cyclooxygenase-2 (COX-2) expression, peroxisome proliferator-activated receptor-gamma (PPARγ) activation, endothelial nitric oxide synthase (eNOS) phosphorylation, NADPH oxidase activity, and apoptosis.

Data Presentation: Summary of Quantitative Effects of Losartan Carboxaldehyde (EXP3179)

The following tables summarize the quantitative data on the in vitro effects of Losartan Carboxaldehyde (EXP3179) as reported in the scientific literature.

| Assay | Cell Line/System | Concentration of EXP3179 | Observed Effect | Reference |

| COX-2 mRNA Expression | Human Endothelial Cells | 10⁻⁷ M | Complete abolishment of Angiotensin II- and LPS-induced COX-2 transcription. | [3][4][5] |

| PPARγ Activation (Luciferase Reporter Assay) | COS-7 cells | EC₅₀: 17.1 µM | Partial agonist activity, reaching 51% of the maximal response of the full agonist pioglitazone. | [6] |

| PPARγ Activation (Luciferase Reporter Assay) | COS-7 cells | 100 µM | 7.1-fold induction of PPARγ activity. | [6][7] |

| PPARγ Target Gene Expression (CD36) | Human Monocytes | In vivo (chronic losartan treatment) | 3.75-fold upregulation. | [8][9][10] |

| PPARγ Target Gene Expression (ABCG1) | Human Monocytes | In vivo (chronic losartan treatment) | 252-fold upregulation. | [8][9][10] |

| Akt Phosphorylation | Bovine Aortic Endothelial Cells | EC₅₀: 8.2 ± 0.1 mol/L (-logEC₅₀) | Stimulation of Akt phosphorylation. | [1][11] |

| eNOS Phosphorylation | Bovine Aortic Endothelial Cells | EC₅₀: 8.2 ± 0.1 mol/L (-logEC₅₀) | Stimulation of eNOS phosphorylation. | [1][11] |

| VEGFR2 Phosphorylation | Bovine Aortic Endothelial Cells | 10⁻⁷ M | 2.5-fold increase at 15 minutes. | [12] |

| NADPH Oxidase Activity | Human Phagocytic Cells | Dose-dependent | Inhibition of phorbol myristate acetate and insulin-stimulated NADPH oxidase activity. | [13] |

| Apoptosis (TUNEL Assay) | Bovine Aortic Endothelial Cells | 10⁻⁷ M | ~60% inhibition of TNFα-induced apoptosis (from 30.1% to 12.2% TUNEL-positive cells). | [1][2][11] |

| Caspase-3 Activation | Bovine Aortic Endothelial Cells | 10⁻⁷ M | 48% suppression of TNFα-induced cleaved caspase-3. | [1] |

Experimental Protocols

Analysis of COX-2 mRNA Expression by Quantitative Real-Time RT-PCR

This protocol details the measurement of cyclooxygenase-2 (COX-2) mRNA levels in human umbilical vein endothelial cells (HUVECs) in response to inflammatory stimuli and treatment with EXP3179.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Losartan Carboxaldehyde (EXP3179)

-

Lipopolysaccharide (LPS) or Angiotensin II

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for COX-2 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.

-

Pre-incubate the cells with EXP3179 (e.g., 10⁻⁷ M) for 1 hour.

-

Stimulate the cells with an inflammatory agent such as LPS (100 µg/mL) or Angiotensin II (10⁻⁷ M) for 4-6 hours. Include appropriate vehicle controls.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for COX-2 and the housekeeping gene, and a suitable qPCR master mix.

-

Perform qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

PPARγ Activation Assessment using a Luciferase Reporter Assay

This protocol describes a method to quantify the activation of PPARγ by EXP3179 in a cell-based reporter assay, commonly performed in COS-7 cells.

Materials:

-

COS-7 cells

-

DMEM with 10% FBS

-

PPARγ expression vector

-

Luciferase reporter vector with a PPAR response element (PPRE)

-

A control vector for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Losartan Carboxaldehyde (EXP3179)

-

Positive control (e.g., Rosiglitazone)

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Seed COS-7 cells in 24-well plates and culture overnight.

-

Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of EXP3179 (e.g., 1 µM to 100 µM), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).

-

Incubate the cells for an additional 24 hours.

-

-